2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine is a compound that features a piperazine ring substituted with a bromophenyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 4-bromophenylpiperazine with a pyrimidine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromophenylpiperazine is reacted with a pyrimidine boronic acid under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but lacks the bromine atom.
2-(4-Chlorophenyl)piperazin-1-yl)pyrimidine: Similar structure with a chlorine atom instead of bromine.
2-(4-Methoxyphenyl)piperazin-1-yl)pyrimidine: Similar structure with a methoxy group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine can influence its reactivity and binding affinity, making it unique compared to its analogs. This substitution can enhance its potential as a pharmacological agent by altering its interaction with molecular targets and improving its pharmacokinetic properties .
Properties
Molecular Formula |
C14H15BrN4 |
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Molecular Weight |
319.20 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H15BrN4/c15-12-2-4-13(5-3-12)18-8-10-19(11-9-18)14-16-6-1-7-17-14/h1-7H,8-11H2 |
InChI Key |
NGONSGYMJXFGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Br)C3=NC=CC=N3 |
Origin of Product |
United States |
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